Cas no 2870666-89-8 (2-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetic acid)

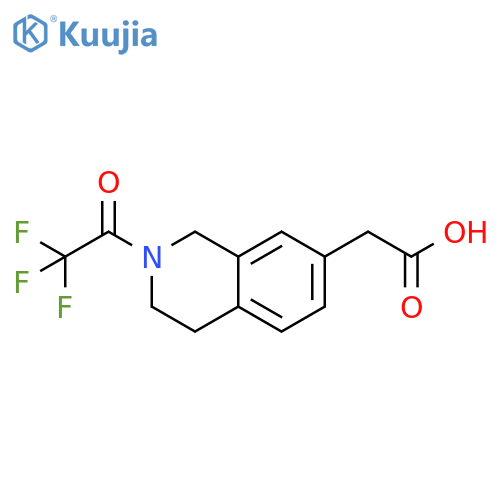

2870666-89-8 structure

商品名:2-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetic acid

2-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetic acid 化学的及び物理的性質

名前と識別子

-

- 1,2,3,4-Tetrahydro-2-(2,2,2-trifluoroacetyl)-7-isoquinolineacetic acid (ACI)

- 7-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-2-(2,2,2-trifluoroacetyl)- (ACI)

- 2-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetic acid

-

- インチ: 1S/C13H12F3NO3/c14-13(15,16)12(20)17-4-3-9-2-1-8(6-11(18)19)5-10(9)7-17/h1-2,5H,3-4,6-7H2,(H,18,19)

- InChIKey: UMXKXHXWUGSWPT-UHFFFAOYSA-N

- ほほえんだ: O=C(CC1C=C2CN(CCC2=CC=1)C(C(F)(F)F)=O)O

2-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27736789-2.5g |

2-[2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetic acid |

2870666-89-8 | 2.5g |

$1931.0 | 2023-09-10 | ||

| Enamine | EN300-27736789-1g |

2-[2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetic acid |

2870666-89-8 | 1g |

$986.0 | 2023-09-10 | ||

| Enamine | EN300-27736789-0.05g |

2-[2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetic acid |

2870666-89-8 | 0.05g |

$827.0 | 2023-09-10 | ||

| Enamine | EN300-27736789-5g |

2-[2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetic acid |

2870666-89-8 | 5g |

$2858.0 | 2023-09-10 | ||

| Enamine | EN300-27736789-10.0g |

2-[2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetic acid |

2870666-89-8 | 10.0g |

$4236.0 | 2023-07-06 | ||

| Enamine | EN300-27736789-10g |

2-[2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetic acid |

2870666-89-8 | 10g |

$4236.0 | 2023-09-10 | ||

| Enamine | EN300-27736789-5.0g |

2-[2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetic acid |

2870666-89-8 | 5.0g |

$2858.0 | 2023-07-06 | ||

| Enamine | EN300-27736789-0.5g |

2-[2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetic acid |

2870666-89-8 | 0.5g |

$946.0 | 2023-09-10 | ||

| Enamine | EN300-27736789-1.0g |

2-[2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetic acid |

2870666-89-8 | 1.0g |

$986.0 | 2023-07-06 | ||

| Enamine | EN300-27736789-0.25g |

2-[2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetic acid |

2870666-89-8 | 0.25g |

$906.0 | 2023-09-10 |

2-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetic acid 関連文献

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

2870666-89-8 (2-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetic acid) 関連製品

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量